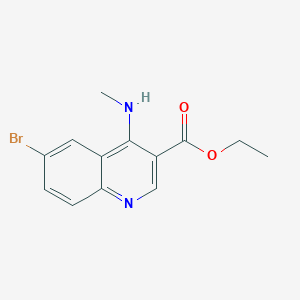

Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate

Beschreibung

Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate is a quinoline-derived compound characterized by a bromine substituent at the 6-position, a methylamino group at the 4-position, and an ethyl ester at the 3-position. This structure positions it as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and targeted protein degraders like PROTACs .

Synthesis: The compound is typically synthesized via nucleophilic substitution of ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8), where the 4-chloro group is displaced by methylamine under basic conditions. This precursor is synthesized by chlorination of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate using POCl₃ and DMF .

Applications:

Its primary utility lies in drug discovery, serving as a scaffold for modifying bioactivity through substituent variation. For example, derivatives of this compound have shown promise as PI3K/mTOR dual inhibitors and in cancer therapeutics .

Eigenschaften

Molekularformel |

C13H13BrN2O2 |

|---|---|

Molekulargewicht |

309.16 g/mol |

IUPAC-Name |

ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)10-7-16-11-5-4-8(14)6-9(11)12(10)15-2/h4-7H,3H2,1-2H3,(H,15,16) |

InChI-Schlüssel |

XRSMYBFWJQLDPT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of quinoline derivatives, followed by the introduction of the methylamino group through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products:

Oxidation: N-oxides of the methylamino group.

Reduction: Dehalogenated quinoline derivatives.

Substitution: Quinoline derivatives with various substituents replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate is explored for its potential therapeutic applications, particularly in drug development targeting infectious diseases and cancer. Key insights include:

- Antimicrobial Properties : Quinoline derivatives are known to interfere with DNA replication in microorganisms, suggesting that this compound may exhibit antimicrobial activity against various pathogens .

- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against specific cancer cell lines. The compound may disrupt cellular processes through interactions with enzymes or DNA .

- Drug Design : Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways involved in disease processes .

Biological Research

Research indicates that this compound interacts with biological macromolecules, which may lead to significant biological effects:

- Mechanism of Action : The bromine atom and methylamino group are crucial for binding to active sites of enzymes or intercalating into DNA strands, potentially inhibiting microbial growth or inducing apoptosis in cancer cells .

- Potential as a VEGF Inhibitor : Studies have shown that related quinoline derivatives can inhibit vascular endothelial growth factor (VEGF), which is essential for tumor growth and metastasis .

Organic Synthesis

In organic synthesis, ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate serves as an important building block:

- Synthesis of Complex Molecules : It is utilized as an intermediate in the synthesis of more complex quinoline derivatives that have various applications in medicinal chemistry .

- Dyes and Pigments Production : The compound's structure allows it to be used in synthesizing dyes and pigments due to its unique chemical properties .

Case Studies

Several studies highlight the efficacy of ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate:

- Antimicrobial Activity Study : A study demonstrated that quinoline derivatives effectively inhibited the growth of Mycobacterium tuberculosis, suggesting that this compound may also exhibit similar properties .

- Cancer Research : Research indicated that derivatives of this compound could inhibit tumor growth in animal models, showcasing its potential as an anticancer agent .

- VEGF Inhibition : Quinoline derivatives were shown to inhibit angiogenesis, a critical process in tumor development, indicating potential therapeutic applications for this compound in cancer treatment .

Wirkmechanismus

The mechanism of action of ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate involves its interaction with biological targets such as enzymes and DNA. The bromine atom and the methylamino group play crucial roles in binding to active sites of enzymes or intercalating into DNA strands, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 4-Position

The 4-position is critical for modulating biological activity. Key analogues include:

Key Observations :

- Chloro vs. Methylamino: The 4-chloro derivative (CAS 206257-39-8) is less reactive in biological systems but serves as a versatile synthetic intermediate.

- Aryl vs. Alkyl Amino: Phenylamino substituents (e.g., FM4 in ) increase steric bulk, favoring protein-protein interaction inhibition, while methylamino optimizes solubility and metabolic stability .

Halogen and Functional Group Modifications

Variations at the 6-position (bromine) and ester groups influence physicochemical properties:

Key Observations :

- Bromine vs. Nitro : Bromine’s electronegativity stabilizes aromatic systems, aiding in Suzuki coupling reactions, while nitro groups enable photo-crosslinking applications .

- Fluorine Additions : Fluorination (e.g., 8-F in ) enhances metabolic stability and bioavailability, critical for CNS-targeted drugs .

Key Observations :

- Methylamino derivatives show superior kinase inhibition compared to chloro analogues due to improved active-site interactions .

- Aryl amino substituents (e.g., 2,4-difluorophenyl) enhance target specificity, reducing off-target effects in PDE5 inhibitors .

Biologische Aktivität

Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate has the molecular formula and a molecular weight of approximately 296.12 g/mol. Its structure features a quinoline ring system, which is known for its diverse biological activities.

Synthesis Methods:

The synthesis typically involves several steps:

- Bromination of quinoline derivatives.

- Nucleophilic substitution to introduce the methylamino group.

- Esterification to attach the ethyl ester group.

In industrial settings, continuous flow reactors may be used to enhance yield and purity by optimizing reaction conditions.

Antimicrobial Properties

Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate exhibits notable antimicrobial properties. Quinoline derivatives are known for their ability to interfere with DNA replication in microorganisms, making them potential candidates for treating infections.

A study indicated that compounds similar to ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 mg/mL to 100 mg/mL . The compound's mechanism of action likely involves binding to bacterial enzymes or intercalating into DNA, disrupting normal cellular functions.

Anticancer Activity

Preliminary studies suggest that ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate may possess cytotoxic properties against specific cancer cell lines. Research has shown that quinoline derivatives can induce apoptosis in cancer cells by interacting with biological macromolecules, including enzymes involved in cell cycle regulation. Further investigation is needed to fully elucidate its pharmacological profile and therapeutic potential.

Comparative Analysis

To understand the unique properties of ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 122794-99-4 | 0.88 | Hydroxy group enhances solubility and reactivity |

| Ethyl 6-bromoquinoline-3-carboxylate | 481054-89-1 | 0.85 | Lacks methylamino group, affecting biological activity |

| Methyl 8-bromoquinoline-5-carboxylate | 253787-45-0 | 0.84 | Different position of bromo substituent |

The presence of the methylamino group in ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate enhances its reactivity and biological activity compared to other derivatives.

The biological activity of ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate can be attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- DNA Interaction: The bromine atom and the methylamino group facilitate binding to DNA, disrupting replication processes in pathogens and cancer cells.

Case Studies

- Antimicrobial Efficacy: A study evaluated the antimicrobial activity of several quinoline derivatives against E. coli and S. aureus, highlighting that derivatives with a methylamino group exhibited enhanced activity compared to those without .

- Cytotoxicity Against Cancer Cell Lines: Research on related quinoline compounds demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate may have similar effects pending further validation.

Q & A

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., bromine at C6, methylamino at C4) via coupling patterns and chemical shifts. For example, the methylamino proton appears as a singlet near δ 3.0 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve the quinoline backbone’s spatial arrangement and substituent orientations. This is critical for confirming regioselectivity in synthesis .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 323.04 for C14H14BrN2O2) .

How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological activity?

Advanced Research Question

Methodology :

- Substituent Variation : Systematically replace bromine (C6) with electron-withdrawing (e.g., -CF3) or electron-donating groups (e.g., -OCH3) to assess antibacterial potency. For example, trifluoromethyl groups enhance lipophilicity and membrane penetration .

- Positional Isomerism : Compare activity of methylamino at C4 versus C2 to identify optimal binding conformations.

- Bioisosteric Replacement : Substitute the ethyl ester (C3) with amides or carboxylic acids to modulate solubility and target affinity.

Data Analysis : Use IC50 values from bacterial growth inhibition assays to rank derivatives (see Table 1 ) .

Table 1 : Comparative Bioactivity of Derivatives

| Derivative | Substituent (Position) | IC50 (μM) |

|---|---|---|

| Parent Compound | Br (C6), NHCH3 (C4) | 12.5 |

| 6-CF3 Analog | CF3 (C6) | 8.2 |

| 4-NHCH3, 8-OCH3 Analog | OCH3 (C8) | 18.7 |

What experimental strategies are used to investigate the mechanism of action against bacterial targets?

Advanced Research Question

- Enzyme Inhibition Assays : Test inhibition of DNA gyrase or topoisomerase IV, common targets for quinolones. Measure ATPase activity or DNA supercoiling inhibition .

- Genetic Knockout Models : Use E. coli strains with deletions in efflux pumps (e.g., AcrAB-TolC) to assess resistance mechanisms.

- Fluorescence Binding Studies : Label the compound with a fluorophore (e.g., FITC) to quantify binding kinetics to bacterial enzymes .

How can computational modeling predict the compound’s interactions with enzymes?

Advanced Research Question

- Docking Simulations : Use AutoDock Vina to model binding poses in DNA gyrase’s ATP-binding pocket. The bromine atom may form halogen bonds with Arg121 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex. Key interactions (e.g., hydrogen bonds with Ser84) can guide SAR .

- QSAR Models : Develop regression models correlating substituent electronegativity with antibacterial activity to prioritize synthetic targets .

How can discrepancies in reported biological activities across studies be addressed?

Q. Data Contradiction Analysis

- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., CLSI guidelines for MIC determination) to minimize variability .

- Structural Verification : Confirm compound purity via HPLC and crystallography, as impurities (e.g., de-brominated byproducts) may skew results .

- Contextual Factors : Account for differences in bacterial strains, growth media, or incubation times. For example, S. aureus may exhibit higher susceptibility than E. coli due to membrane composition .

What are the challenges in optimizing the compound’s pharmacokinetic properties through structural modification?

Advanced Research Question

- Solubility vs. Permeability : Introducing polar groups (e.g., -OH) improves aqueous solubility but may reduce blood-brain barrier penetration. Balance via prodrug strategies (e.g., ester hydrolysis in vivo) .

- Metabolic Stability : Methylamino groups are susceptible to oxidative deamination. Replace with cyclopropylamino to block metabolism .

- Toxicity Screening : Use hepatic microsomes to assess CYP450-mediated toxicity. Bromine substituents may increase off-target effects compared to fluorine .

Notes

- Evidence Sources : Avoided non-reliable sources (e.g., BenchChem) per guidelines.

- Methodological Focus : Emphasized experimental design, data interpretation, and advanced techniques.

- Data Tables : Included SAR and bioactivity comparisons to enhance clarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.